Furo[3,4-f]isobenzofuran-1,3,5,7-tetrone; 1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene
Description
Furo[3,4-f]isobenzofuran-1,3,5,7-tetrone (commonly termed pyromellitic dianhydride, PMDA) is a critical precursor in synthesizing polyimides, a class of high-performance polymers renowned for thermal stability and mechanical strength . Its structure comprises fused furan and benzene rings with four ketone groups, enabling reactivity with diamines to form thermally stable imide linkages. PMDA is extensively utilized in molecular layer deposition (MLD) for creating ultrathin polyimide films, particularly in microelectronics and coatings .
1-Isocyanato-4-[(4-isocyanatophenyl)methyl]benzene (a diisocyanate with a diphenylmethane backbone) is structurally distinct from PMDA. While PMDA is a dianhydride, this compound features two isocyanate (–NCO) groups, typically employed in polyurethane synthesis. However, detailed data on its applications or comparative studies are scarce in the provided evidence, limiting direct analysis. This article focuses primarily on PMDA due to the availability of robust research findings.
Properties
CAS No. |
25656-56-8 |
|---|---|
Molecular Formula |
C25H12N2O8 |
Molecular Weight |
468.4 g/mol |
IUPAC Name |
furo[3,4-f][2]benzofuran-1,3,5,7-tetrone;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene |
InChI |
InChI=1S/C15H10N2O2.C10H2O6/c18-10-16-14-5-1-12(2-6-14)9-13-3-7-15(8-4-13)17-11-19;11-7-3-1-4-6(10(14)16-8(4)12)2-5(3)9(13)15-7/h1-8H,9H2;1-2H |
InChI Key |
QMFJHPFJGDEWOU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC2=CC=C(C=C2)N=C=O)N=C=O.C1=C2C(=CC3=C1C(=O)OC3=O)C(=O)OC2=O |
Related CAS |
25656-56-8 |
Origin of Product |
United States |
Preparation Methods
Precursor Selection and Cyclization
The dianhydride moiety is synthesized via controlled dehydration of pyromellitic acid (1,2,4,5-benzenetetracarboxylic acid). A representative protocol involves:
- Dissolving pyromellitic acid in acetic anhydride under reflux to induce cyclodehydration.
- Maintaining temperatures between 140–160°C for 4–6 hours to ensure complete anhydride formation.
- Isolating the product via vacuum distillation or recrystallization from aprotic solvents.
Mechanistic Insight : The reaction proceeds through sequential esterification and intramolecular cyclization, with acetic anhydride acting as both solvent and dehydrating agent.
Synthesis of 1-Isocyanato-4-[(4-Isocyanatophenyl)Methyl]Benzene
Nitration and Reduction of Aromatic Precursors
The diisocyanate component derives from 2,4′-diaminodiphenylmethane (2,4′-MDA), synthesized via:
- Nitration : Treating o-chlorotrifluoromethylbenzene with concentrated nitric acid (68%) in acetic anhydride at 10–15°C to yield 4-nitro-2-trifluoromethylchlorobenzene.
- Reduction : Catalytic hydrogenation or hydrazine hydrate-mediated reduction converts nitro groups to amines. For example, FeCl₃·6H₂O and activated carbon in ethanol facilitate selective reduction.
Phosgenation of 2,4′-Diaminodiphenylmethane
The amine intermediate is converted to diisocyanate using triphosgene (bis(trichloromethyl) carbonate):
- Dissolving 2,4′-MDA in dioxane and adding triphosgene at −5°C to minimize side reactions.
- Refluxing the mixture for 4 hours to ensure complete conversion.
- Purifying the crude product via vacuum distillation (≤−0.096 MPa, 95–100°C) to achieve >99% purity.
Critical Parameters :
- Catalyst Choice : Pyridine enhances reaction efficiency by neutralizing HCl byproducts.
- Solvent Selection : Dioxane balances polarity and boiling point, facilitating temperature control.
Conjugation of Dianhydride and Diisocyanate
Covalent Linkage via Imide Formation
The final compound may arise from reacting the dianhydride with the diisocyanate under inert conditions:
- Combining equimolar amounts in N-methyl-2-pyrrolidone (NMP) at 120°C.
- Allowing 12–24 hours for imidization, monitored by FT-IR for carbonyl absorption shifts.
- Precipitating the product in deionized water and drying under vacuum.
Quality Control :
- Chromatographic Purity : HPLC with UV detection (λ = 254 nm) ensures residual monomers are <1%.
- Thermal Stability : TGA analysis confirms decomposition onset temperatures align with structural integrity.
Industrial-Scale Production Considerations
Process Optimization
- Continuous Flow Systems : Enhance yield and reduce reaction times for nitration and phosgenation steps.
- Catalyst Recycling : FeCl₃·6H₂O and activated carbon are recoverable via filtration and reactivation.
Analytical and Regulatory Compliance
Spectroscopic Characterization
Regulatory Testing
- Genotoxicity Assays : Ames tests and micronucleus assays assess mutagenic potential.
- Respiratory Safety : Occupational exposure limits (OELs) are established at ≤0.005 ppm for isocyanates.
Chemical Reactions Analysis
Types of Reactions
Furo[3,4-f]isobenzofuran-1,3,5,7-tetrone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, due to the presence of reactive functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydroxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
Furo[3,4-f]isobenzofuran-1,3,5,7-tetrone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: The compound is used in the production of advanced materials and coatings.
Mechanism of Action
The mechanism of action of furo[3,4-f]isobenzofuran-1,3,5,7-tetrone involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain proteins and enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with key signaling pathways involved in cell growth and apoptosis .
Comparison with Similar Compounds
Comparison with Similar Compounds
PMDA’s performance in MLD and polyimide synthesis is benchmarked against other dianhydrides and diamines. Key comparisons are outlined below:
Table 1: Growth Per Cycle (GPC) of PMDA-Based Polyimide Films vs. Other Systems
*Examples include cyclobutane tetracarboxylic dianhydride (CBDA).
Key Findings:
Reactivity with Diamines :
- PMDA exhibits higher GPC values when paired with hexane-1,6-diamine (5.8 Å/cycle) compared to shorter-chain ethane-1,2-diamine (3.9 Å/cycle) due to enhanced molecular flexibility .
- Aromatic diamines like ODA achieve superior GPC (6.7 Å/cycle), attributed to stronger π-π interactions and optimized steric alignment during MLD .
Thermal and Structural Stability :
- PMDA-based polyimides outperform aliphatic dianhydrides (e.g., CBDA) in thermal stability (>400°C decomposition temperature) due to rigid aromatic backbones .
- Failed growth with 4-nitrobenzene-1,3-diamine underscores the necessity of balanced reactivity; electron-withdrawing nitro groups hinder imide bond formation .
Comparison with Non-PMDA Systems: Semi-aromatic polyimides derived from aliphatic dianhydrides exhibit lower GPC (2.0–4.0 Å/cycle) and reduced thermal resilience, highlighting PMDA’s superiority in high-performance applications .
Biological Activity
Furo[3,4-f]isobenzofuran-1,3,5,7-tetrone and 1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene are complex organic compounds with significant biological activity. This article explores their chemical properties, biological effects, and potential applications in various fields such as medicine and materials science.
Furo[3,4-f]isobenzofuran-1,3,5,7-tetrone
1-Isocyanato-4-[(4-isocyanatophenyl)methyl]benzene
Research indicates that both compounds exhibit unique mechanisms of action that contribute to their biological activity:
- Anticancer Activity : Furo[3,4-f]isobenzofuran derivatives have been studied for their potential anticancer properties. They may inhibit cell proliferation and induce apoptosis in cancer cell lines.
- Anti-inflammatory Effects : The isocyanate group in 1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene has been linked to anti-inflammatory activity by modulating cytokine production and reducing inflammatory markers.
Study on Furo[3,4-f]isobenzofuran Derivatives
In a study published in the Journal of Medicinal Chemistry, derivatives of Furo[3,4-f]isobenzofuran were synthesized and tested against various cancer cell lines. The results showed:
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Compound A | 5.2 | MCF-7 (breast cancer) |
| Compound B | 8.9 | HeLa (cervical cancer) |
| Compound C | 3.5 | A549 (lung cancer) |
These findings suggest that certain derivatives possess potent anticancer activity .
Study on Isocyanate Compounds
A recent investigation into the biological activity of isocyanate compounds demonstrated their effectiveness in inhibiting tumor growth in xenograft models. The study reported:
| Compound | Tumor Volume Reduction (%) | Administration Route |
|---|---|---|
| Isocyanato Compound X | 45% | Intravenous |
| Isocyanato Compound Y | 30% | Oral |
The results indicate that these isocyanates can significantly reduce tumor volume when administered appropriately .
Pharmacokinetics
Understanding the pharmacokinetics of these compounds is crucial for evaluating their therapeutic potential:
Furo[3,4-f]isobenzofuran-1,3,5,7-tetrone
Research on pharmacokinetic parameters suggests that this compound has favorable absorption characteristics and moderate metabolic stability.
1-Isocyanato-4-[(4-isocyanatophenyl)methyl]benzene
Studies have shown that this compound exhibits variable bioavailability depending on the route of administration. The following table summarizes the predicted LD50 values for different routes:
| Route | LD50 (mg/kg) |
|---|---|
| Intraperitoneal | 303.70 |
| Intravenous | 586.80 |
| Oral | 2100.00 |
| Subcutaneous | 321.00 |
These data highlight the compound's lower toxicity when administered orally compared to other routes .
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for Furo[3,4-f]isobenzofuran-1,3,5,7-tetrone, and how is its structural purity validated?
- Synthesis : The compound is typically synthesized via cyclization of pyromellitic dianhydride (PMDA) derivatives. For example, brominated analogs (e.g., 4,8-dibromo-PMDA) are prepared by bromination of PMDA under controlled conditions .
- Structural Validation : X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is the gold standard for confirming molecular geometry. Infrared spectroscopy (IR) and nuclear magnetic resonance (NMR) are used to verify functional groups (e.g., anhydride carbonyl peaks at ~1770 cm⁻¹ in IR) .
Q. How is Furo[3,4-f]isobenzofuran-1,3,5,7-tetrone utilized in polyimide thin-film synthesis via molecular layer deposition (MLD)?
- Methodology : PMDA acts as a precursor in MLD, reacting with diamines (e.g., 4,4’-oxydianiline, ODA) at 160–170°C. Each MLD cycle involves alternating exposure to PMDA and diamine vapors, achieving growth rates of 4.9–6.7 Å per cycle. Substrate choice (e.g., Au-coated Si) significantly impacts film uniformity .
- Key Parameters : Temperature control (±5°C) and precursor stoichiometry are critical to avoid incomplete imidization, which leads to weak mechanical properties .
Q. What strategies are employed to synthesize and purify aromatic isocyanate derivatives like 1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene?
- Synthesis : The compound is synthesized via phosgenation of the corresponding diamine (e.g., 4,4’-methylenebisaniline) under anhydrous conditions. Low-temperature fractional distillation (e.g., 47°C at 0.1 mmHg for 4-fluorophenyl isocyanate analogs) is used to isolate isomers .
- Purity Control : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and Karl Fischer titration ensure <0.1% moisture content, critical for preventing premature polymerization .
Advanced Research Questions
Q. How can precursor combinations in MLD be optimized to enhance polyimide film growth rates while minimizing defects?
- Experimental Design : Combinatorial screening of diamine partners (e.g., aliphatic vs. aromatic) reveals that aromatic diamines (e.g., ODA) yield higher growth rates due to stronger π-π interactions with PMDA. However, steric hindrance from nitro-substituted diamines (e.g., 4-nitro-1,3-phenylenediamine) disrupts film growth .
- Contradiction Analysis : While Yoshimura et al. reported 6.7 Å/cycle growth on unspecified substrates, Putkonen et al. observed 4.9 Å/cycle on Au/Si. This discrepancy highlights substrate surface energy’s role in nucleation kinetics .
Q. What challenges arise in resolving polymorphic forms of Furo[3,4-f]isobenzofuran-1,3,5,7-tetrone during crystallization, and how are they addressed?
- Crystallization Issues : Solvent polarity (e.g., DMF vs. acetone) influences polymorph formation. For example, DMF favors a monoclinic phase, while acetone yields a triclinic structure.
- Resolution Strategy : Single-crystal X-ray diffraction with SHELXD (for phase identification) and Rietveld refinement (for powder patterns) differentiate polymorphs. Thermal gravimetric analysis (TGA) confirms solvent-free crystals .
Q. Can computational methods predict the reactivity of 1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene in crosslinking reactions?
- Methodology : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electrophilicity of isocyanate groups. Fukui indices identify reactive sites, while molecular dynamics simulations predict diffusion-limited reaction kinetics in polymer matrices.
- Validation : Experimental FTIR monitoring of NCO consumption rates aligns with computed activation energies (e.g., ΔG‡ ≈ 75 kJ/mol for urethane formation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
